molecular formula C10H10FNO2 B8425522 3-Fluoro-4-[(oxolan-3-yl)carbonyl]pyridine

3-Fluoro-4-[(oxolan-3-yl)carbonyl]pyridine

Cat. No.: B8425522
M. Wt: 195.19 g/mol
InChI Key: GHOMTVOXWOWEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[(oxolan-3-yl)carbonyl]pyridine is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)-(oxolan-3-yl)methanone

InChI

InChI=1S/C10H10FNO2/c11-9-5-12-3-1-8(9)10(13)7-2-4-14-6-7/h1,3,5,7H,2,4,6H2

InChI Key

GHOMTVOXWOWEPW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)C2=C(C=NC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (605 μL, 4.30 mmol) was dissolved in THF (8 mL) and cooled to −78° C. nBuLi (1.72 mL, 2.5 M in hexanes, 4.30 mmol) was added and the resulting solution was stirred for 10 min, warmed to room temperature for 30 min and re-cooled to −78° C. 3-Fluoro-pyridine (370 μL, 4.30 mmol) was added drop-wise and the reaction mixture was stirred for 2 h. A solution of N-methoxy-N-methyloxolane-3-carboxamide (685 mg, 4.30 mmol) in THF (4.2 mL) was added drop-wise and the reaction mixture was warmed to room temperature and stirred for 15 min. The reaction mixture was quenched with sat aq NH4OAc (5 mL), diluted with EtOAc (50 mL), washed with water (2×25 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by normal phase column chromatography to give the title compound as a yellow gum (61.0 mg, 10%). LCMS (ES+): 196.0 (M+H)+.
Quantity
605 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Quantity
370 μL
Type
reactant
Reaction Step Three
Quantity
685 mg
Type
reactant
Reaction Step Four
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Four
Yield
10%

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